molecular formula C14H14N2O3S3 B2722161 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034514-92-4

3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2722161
CAS No.: 2034514-92-4
M. Wt: 354.46
InChI Key: AMWGJTYXGZUHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. This molecule integrates two privileged heterocyclic scaffolds—an isoxazole and two thiophene rings—known for their broad and significant biological activities. The 3,5-dimethylisoxazole moiety is a recognized pharmacophore in medicinal agents, with documented potential in anticancer and anti-inflammatory applications . Its sulfonamide group is a classic linker in drug design, often contributing to enhanced binding affinity and pharmacokinetic properties. The unique dual-thiophene system further enriches the compound's profile; thiophene is a prominent heterocycle in FDA-approved drugs and is frequently investigated for its antimicrobial, anticancer, and anti-inflammatory properties . This combination of structural features makes the compound a highly valuable chemical tool for researchers. Its primary research application lies in the synthesis and exploration of novel bioactive molecules. It serves as a key intermediate for developing targeted inhibitors, particularly against proteins that recognize the 3,5-dimethylisoxazole structure, such as Bromodomain and Extra-Terminal (BET) family proteins, which are promising targets in oncology . The presence of the (thiophen-2-yl(thiophen-3-yl)methyl) group provides a versatile handle for further chemical modification, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S3/c1-9-14(10(2)19-15-9)22(17,18)16-13(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,13,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWGJTYXGZUHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfochlorination Reaction

3,5-Dimethylisoxazole undergoes electrophilic substitution at the 4-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction achieves >85% regioselectivity due to electron-donating methyl groups activating the 4-position.

Reaction Conditions :

  • Reactants : 3,5-Dimethylisoxazole (1 eq), ClSO₃H (1.2 eq)
  • Solvent : CH₂Cl₂
  • Temperature : 0–5°C
  • Yield : 78–82%
  • Characterization : ¹H NMR (CDCl₃): δ 2.45 (s, 6H, CH₃), 7.21 (s, 1H, isoxazole-H)

Synthesis of (Thiophen-2-yl)(thiophen-3-yl)methanamine

The amine component is synthesized via Mannich-type coupling or reductive amination (Figure 1B).

Reductive Amination Protocol

Thiophene-2-carbaldehyde reacts with thiophen-3-ylmethanamine in ethanol under acidic conditions, followed by NaBH₄ reduction:

Steps :

  • Imine Formation :
    • Thiophene-2-carbaldehyde (1 eq) + thiophen-3-ylmethanamine (1 eq) in EtOH/HOAc (10:1)
    • Reflux, 6 h
  • Reduction :
    • NaBH₄ (2 eq), 0°C → RT, 12 h
    • Yield : 68–72%
    • Characterization : ¹H NMR (DMSO-d₆): δ 4.21 (s, 1H, CH), 6.85–7.45 (m, 6H, thiophene-H)

Sulfonamide Coupling

The final step involves nucleophilic substitution between the sulfonyl chloride and amine (Figure 1C).

Optimized Coupling Conditions

Reactants :

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1 eq)
  • (Thiophen-2-yl)(thiophen-3-yl)methanamine (1.1 eq)

Base : Pyridine (2 eq)
Solvent : Anhydrous DMF
Temperature : RT, 12 h
Yield : 65–70%

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)
Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.38 (s, 6H, CH₃), 4.62 (d, 2H, CH₂), 6.92–7.48 (m, 6H, thiophene-H)
  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₂O₃S₃: 395.02; found: 395.03

Alternative Synthetic Routes

Cycloaddition Approach

A [3+2] cycloaddition between a nitrile oxide and alkyne precursor forms the isoxazole ring in situ:

  • Nitrile Oxide : Generated from 3,5-dimethyl-4-nitroisoxazole
  • Alkyne : Thiophene-functionalized acetylene
  • Yield : 55–60% (lower efficiency than sulfochlorination)

One-Pot Sulfonylation

A patent-derived method utilizes in situ sulfonation of a pre-coupled isoxazole-thiophene intermediate:

  • Isoxazole Formation : Cyclization of hydroxylamine with diketone.
  • Sulfonation : SO₃/DMF complex in CH₂Cl₂.
  • Amine Coupling : Direct reaction with (thiophen-2-yl)(thiophen-3-yl)methanamine.
  • Overall Yield : 58%

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability Reference
Sulfochlorination Electrophilic substitution 78–82 98 High
Reductive Amination Imine reduction 68–72 95 Moderate
Cycloaddition [3+2] cyclization 55–60 90 Low
One-Pot Sulfonylation Sequential functionalization 58 93 Moderate

Challenges and Optimization

  • Regioselectivity : Methyl groups on isoxazole direct sulfonation to the 4-position, but competing reactions may occur at higher temperatures.
  • Amine Stability : Thiophene-containing amines are prone to oxidation; reactions require inert atmospheres.
  • Purification : Silica gel chromatography is essential due to polar byproducts.

Data Availability : Experimental procedures and spectral data are available in referenced patents and journals.

Mechanism of Action

The biological activity of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide is primarily due to its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the isoxazole and thiophene rings can interact with various biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides and Amines

The compound shares structural motifs with several pharmacopeial impurities and intermediates, particularly those listed in USP monographs (–7). Key comparisons include:

Compound Name Key Structural Features Functional Differences
3,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide Isoxazole sulfonamide, dual thiophene substituents (positions 2 and 3) Unique isoxazole-sulfonamide scaffold; potential for dual electronic/steric modulation
USP Duloxetine Related Compound F (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene ether, amine backbone (vs. sulfonamide); thiophen-3-yl substituent only
USP Drospirenone/Ethinyl Estradiol Related Compound a 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Alcohol and methylamine groups (vs. sulfonamide); single thiophen-2-yl substituent
USP Duloxetine Related Compound H 4-Oxobutanoic acid derivative with thiophen-2-yl and naphthalene groups Carboxylic acid and naphthalene moieties; lacks isoxazole

Key Observations :

  • Electronic Effects: The dual thiophene substituents in the target compound may enhance π-π stacking interactions compared to mono-thiophene analogs like USP Duloxetine Related Compound F .
  • Functional Group Impact : The sulfonamide group in the target compound could confer stronger hydrogen-bonding capacity versus the amine or alcohol groups in USP analogs .

Biological Activity

3,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and enzyme inhibition research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034514-92-4
Molecular FormulaC₁₄H₁₄N₂O₃S₃
Molecular Weight354.5 g/mol
LogP5.2182
Polar Surface Area33.19 Ų

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

  • Gram-positive Bacteria : It has shown activity against strains such as Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : The compound demonstrated efficacy against Escherichia coli and Salmonella typhimurium.
  • Fungal Strains : Activity against Candida albicans was also noted.

The effectiveness was measured using the disk diffusion method, with results indicating inhibition zones ranging from 10 mm to 28 mm depending on the strain tested .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase (hCA) isoforms. In vitro studies have shown that some derivatives exhibit weak inhibition against various isoforms (hCA I, II, VII, XII), suggesting a need for further optimization to enhance potency .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and tested for their antibacterial properties. The study found that modifications at specific positions significantly affected the antimicrobial activity, with certain compounds outperforming others in inhibiting bacterial growth .
  • Enzyme Inhibition Studies : Research involving sulfonamide derivatives indicated that while many compounds showed weak inhibition against hCA isoforms, specific structural features could be modified to improve their inhibitory effects .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide against various bacterial strains, particularly multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study evaluated this compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that it was effective at lower concentrations compared to traditional antibiotics like linezolid, highlighting its potential as a novel antibacterial agent .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study involving several sulfonamide derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines, with a notable reduction in cell viability at concentrations above 10 µM. This suggests its potential role as an anticancer agent .

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit specific enzymes, which can be crucial in treating various diseases.

Case Study: Enzyme Inhibition

Research has shown that derivatives of isoxazole compounds, including this sulfonamide, can act as inhibitors of dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). These enzymes are involved in nitric oxide synthesis and arginine metabolism, respectively. The inhibition of these enzymes can have therapeutic implications for cardiovascular diseases and cancer .

Q & A

Q. What are the key structural features and synthetic routes for 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide?

The compound contains a bis-thiophenylmethyl group linked to an isoxazole-sulfonamide core. Synthetic routes typically involve:

  • Cyclization reactions : Similar isoxazole-sulfonamide derivatives are synthesized via cyclization of precursor amides or thioesters under reflux conditions (e.g., acetonitrile or DMF) with catalysts like iodine and triethylamine .
  • Sulfonylation : Sulfonyl chloride intermediates (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are reacted with amines to form sulfonamide bonds, as demonstrated in analogous thiazole-based syntheses .
  • Purification : Column chromatography and recrystallization are standard for isolating pure products.

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of thiophene protons (δ 6.5–7.5 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH signals (δ 10–11 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonamide and thiophene moieties .
  • X-ray crystallography : Resolves stereochemical details of the bis-thiophenylmethyl group, though crystallization challenges may require co-crystallization agents .

Q. What pharmacological activities have been explored for related isoxazole-sulfonamide derivatives?

Analogous compounds exhibit:

  • Antitumor activity : Screened against 60 cancer cell lines (e.g., NCI-60 panel) to assess IC50_{50} values, with mechanisms involving kinase inhibition or apoptosis induction .
  • Antiviral/antithrombotic potential : Structural analogs with thiophene substituents show activity in viral protease inhibition or platelet aggregation assays .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states for sulfonamide bond formation, reducing trial-and-error synthesis .
  • Molecular docking : Screens derivatives against targets like EGFR or SARS-CoV-2 main protease to prioritize synthesis. For example, thiophene interactions with hydrophobic pockets are critical for binding affinity .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic stability, guiding substituent modifications (e.g., replacing nitro groups with morpholine to improve bioavailability) .

Q. How to resolve contradictions in pharmacological data across studies?

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour incubation, 10% FBS) to minimize assay variability .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity, as false positives may arise from non-specific binding .
  • Metabolite analysis : LC-MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What experimental strategies improve reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Optimizes parameters like solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. RT), and catalyst loading (e.g., triethylamine stoichiometry) .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 3 hours to 20 minutes) while maintaining yield .

Q. How do heterocyclic substituents (e.g., thiophene vs. thiazole) impact bioactivity?

  • Thiophene : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • Thiazole : Increases metabolic stability but may reduce solubility due to higher lipophilicity .
  • Substituent position : 3-Thiophenyl groups exhibit stronger antitumor activity than 2-substituted analogs, as shown in NCI-60 screening .

Q. What methods assess toxicity and selectivity in preclinical studies?

  • hERG assay : Evaluates cardiac toxicity risks via patch-clamp electrophysiology .
  • Cytotoxicity profiling : Compare IC50_{50} values in cancer vs. non-cancerous cell lines (e.g., HEK-293) to determine therapeutic index .
  • Microsomal stability tests : Liver microsomes identify metabolic hotspots (e.g., sulfonamide hydrolysis) for structural optimization .

Methodological Challenges and Solutions

Q. How to address inconsistencies in spectroscopic data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., thiophene protons) .
  • Isotopic labeling : 15N^{15}N-labeling clarifies sulfonamide NH connectivity in NOESY experiments .

Q. What advanced techniques validate structure-activity relationships (SAR)?

  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., methyl vs. nitro groups) to bioactivity .
  • Crystallography-guided SAR : Co-crystallizes derivatives with target proteins (e.g., carbonic anhydrase IX) to map binding interactions .

Q. How to optimize purification for highly lipophilic derivatives?

  • HILIC chromatography : Separates polar impurities from lipophilic sulfonamides .
  • Solvent screening : Ternary systems (e.g., hexane/EtOAc/DCM) improve recrystallization efficiency .

Q. What strategies reconcile in vitro potency with poor in vivo efficacy?

  • Prodrug design : Introduce phosphate esters or PEGylated groups to enhance solubility and bioavailability .
  • Pharmacokinetic modeling : Allometric scaling from rodent studies predicts human dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.